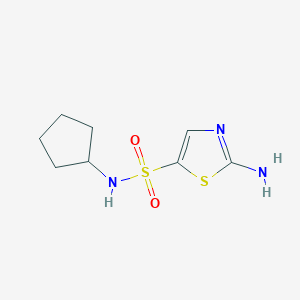

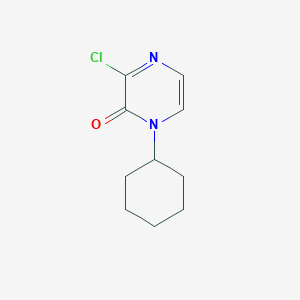

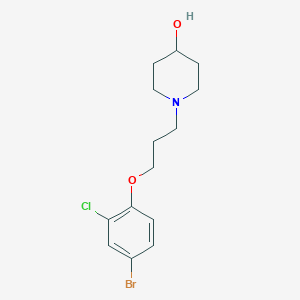

![molecular formula C11H14N4 B1488639 [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249134-61-9](/img/structure/B1488639.png)

[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Übersicht

Beschreibung

1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as 4-ethylphenyl-1H-1,2,3-triazol-4-ylmethanamine, is an organic compound with a molecular formula of C10H13N3. It has a molecular weight of 179.23 g/mol and is an aromatic amine. It is a colorless liquid that is insoluble in water, but soluble in ethanol and other organic solvents. 4-ethylphenyl-1H-1,2,3-triazol-4-ylmethanamine is a versatile compound with a wide range of applications in the synthesis and research of various compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A significant area of research involving triazole derivatives, including compounds structurally related to "[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine," focuses on their synthesis and comprehensive characterization. For instance, Younas et al. (2014) detailed the synthesis of a triazole derivative through 1,3-dipolar cycloaddition, a versatile reaction that facilitates the construction of triazole rings, a core structure in many pharmaceuticals and functional materials. The product's structure was confirmed using NMR spectroscopy, elemental analysis, and mass spectrometry, underscoring the importance of these techniques in identifying and understanding new chemical entities (Younas, El Hallaoui, & Alami, 2014).

Catalysis and Chemical Reactions

Triazole derivatives have found applications in catalysis and chemical reactions, where their unique properties facilitate various transformations. For example, novel ruthenium complexes bearing triazole-based ligands have demonstrated excellent activity and selectivity in the hydrogenation of ketones and aldehydes, highlighting the potential of triazole derivatives in enhancing catalytic processes. Such findings not only contribute to the development of more efficient catalysts but also provide insights into the mechanistic aspects of catalytic reactions, potentially leading to greener and more sustainable chemical processes (Sole et al., 2019).

Biological Activities

The investigation of triazole derivatives for their biological activities is a prominent area of research, driven by the need for novel therapeutic agents. Thomas et al. (2010) synthesized a series of triazole methanamine derivatives, evaluating their antibacterial and antifungal properties. Many of these compounds showed moderate to very good activity against pathogenic strains, comparable to first-line drugs, suggesting their potential as lead compounds in the development of new antimicrobial agents. Such studies are crucial for identifying new molecules with therapeutic potential, especially in the face of rising antimicrobial resistance (Thomas, Adhikari, & Shetty, 2010).

Antioxidant Properties

Research into the antioxidant properties of triazole derivatives reveals their potential in mitigating oxidative stress, a factor in many chronic diseases. Hadjipavlou-Litina et al. (2022) reported the synthesis and antioxidant capacity of novel triazole-containing nitrones, demonstrating significant inhibitory effects on lipid peroxidation and potent hydroxyl radical scavenging activity. These findings highlight the potential of triazole derivatives in the development of new antioxidant agents, which could have implications for the treatment and prevention of diseases associated with oxidative stress (Hadjipavlou-Litina, Głowacka, Marco-Contelles, & Piotrowska, 2022).

Eigenschaften

IUPAC Name |

[1-(4-ethylphenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-9-3-5-11(6-4-9)15-8-10(7-12)13-14-15/h3-6,8H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCLONFOKSBFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

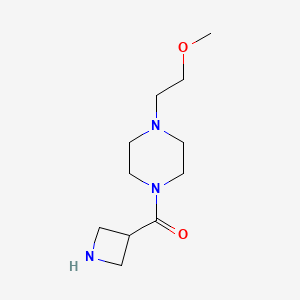

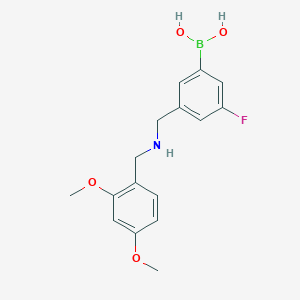

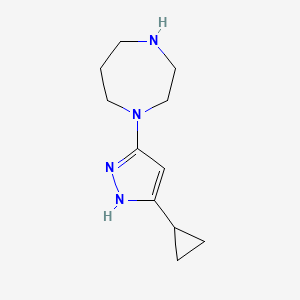

![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488556.png)

![(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1488573.png)

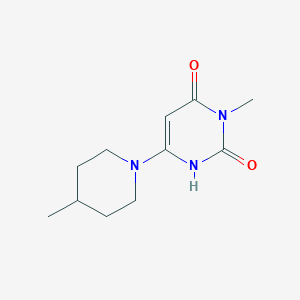

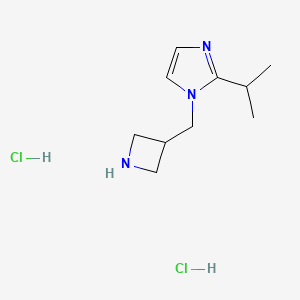

![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)